molecular formula C16H12O B1618881 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one CAS No. 20442-65-3

1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B1618881
CAS No.: 20442-65-3
M. Wt: 220.26 g/mol
InChI Key: HZTQMHOPSAEKFO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a unique structure that includes both phenyl and methylphenyl groups attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylacetophenone with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂ gas, Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQMHOPSAEKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345629
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-65-3
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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